trans-1,3-Cyclohexanediamine
Overview
Description
trans-1,3-Cyclohexanediamine: is an organic compound with the molecular formula C₆H₁₄N₂. It is a cyclohexane derivative where two amino groups are attached to the first and third carbon atoms in a trans configuration. This compound is known for its applications in various fields, including polymer synthesis and pharmaceuticals.
Synthetic Routes and Reaction Conditions:
Catalytic Hydrogenation: One common method involves the catalytic hydrogenation of 1,3-cyclohexanedione using a suitable catalyst such as palladium on carbon. The reaction is typically carried out under hydrogen gas at elevated pressures and temperatures.
Reductive Amination: Another method involves the reductive amination of 1,3-cyclohexanedione with ammonia or primary amines in the presence of a reducing agent like sodium cyanoborohydride.
Industrial Production Methods:
Reductive Catalytic Fractionation: This method involves the transformation of lignin-derived dimers and oligomers into well-defined compounds like 1,4-cyclohexanediol and 1,4-cyclohexanediamine using a RANEY® nickel catalyst and ammonia.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles.
Reduction: It can be reduced to form cyclohexylamines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products:
Oxidation: Imines, nitriles.
Reduction: Cyclohexylamines.
Substitution: Halogenated cyclohexane derivatives.
Chemistry:
- Used as a building block in the synthesis of various polymers, including polyamides and polyurethanes .
Biology:
Medicine:
- Investigated for its potential use in drug synthesis and as a pharmaceutical intermediate.
Industry:
Molecular Targets and Pathways:
- The compound interacts with proteins, reducing hydrophobic interactions and preventing aggregation. This is achieved through electrostatic interactions between the amino groups and the hydrophobic residues of proteins .
Comparison with Similar Compounds
- trans-1,2-Cyclohexanediamine
- trans-1,4-Cyclohexanediamine
Comparison:
- trans-1,3-Cyclohexanediamine is unique due to its specific positioning of amino groups, which imparts distinct chemical reactivity and stability compared to its 1,2- and 1,4- counterparts .
This detailed article provides a comprehensive overview of this compound, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
(1S,3S)-cyclohexane-1,3-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-5-2-1-3-6(8)4-5/h5-6H,1-4,7-8H2/t5-,6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEQHKFFSPGPGLN-WDSKDSINSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](C[C@H](C1)N)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26883-70-5 | |
Record name | trans-1,3-Cyclohexanediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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